molecular formula C15H19Cl2N3O2 B1593302 N-Desmethylbendamustine CAS No. 41515-13-3

N-Desmethylbendamustine

Cat. No.: B1593302
CAS No.: 41515-13-3
M. Wt: 344.2 g/mol
InChI Key: BPZIKXXNXMYQPN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Desmethylbendamustine is an active metabolite of the DNA alkylating agent bendamustine . It is formed through demethylation of the benzimidazole ring in bendamustine by the cytochrome P450 (CYP) isoform CYP1A2 .

Mode of Action

This compound, like bendamustine, is capable of forming electrophilic alkyl groups that covalently bond to other molecules . Through this function as an alkylating agent, this compound causes intra- and inter-strand crosslinks between DNA bases . This crosslinking results in cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

As an alkylating agent, it is known to interfere with dna replication and transcription, leading to cell death . This disruption can affect multiple biochemical pathways, particularly those involved in cell division and growth .

Pharmacokinetics

The pharmacokinetics of this compound involve its formation through the demethylation of bendamustine by CYP1A2 . Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . The systemic exposure to bendamustine is comparable between adult and pediatric patients . The effect of hepatic/renal impairment on bendamustine pharmacokinetics remains to be elucidated .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of cell death. This is achieved through the formation of intra- and inter-strand crosslinks in DNA, which disrupts DNA replication and transcription, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of CYP1A2, which is involved in the formation of this compound, can be affected by various factors including age, diet, and the presence of other drugs

Biochemical Analysis

Biochemical Properties

N-Desmethylbendamustine plays a significant role in biochemical reactions, particularly in the inhibition of cell proliferation. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the cytochrome P450 enzyme CYP1A2, which is responsible for its formation from bendamustine . Additionally, this compound inhibits the proliferation of non-cancerous peripheral blood leukocytes and lymphoma cells, indicating its potential as an anti-cancer agent .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been shown to inhibit the proliferation of non-cancerous peripheral blood leukocytes and various lymphoma cell lines, including SU-DHL-1, SU-DHL-9, and Daudi lymphoma cells . This inhibition is achieved through the induction of DNA damage and subsequent apoptosis. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by causing DNA strand breaks and activating DNA damage response mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to crosslink DNA and produce single- and double-strand breaks. These breaks lead to the activation of DNA damage response pathways and apoptosis . This compound also inhibits mitotic checkpoints and induces mitotic catastrophe, further contributing to its anti-cancer effects . The compound’s interactions with DNA and its ability to cause extensive and durable DNA damage distinguish it from other alkylating agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . The stability and degradation of this compound are influenced by its interaction with the cytochrome P450 enzyme CYP1A2 . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with higher concentrations of the compound associated with increased probability of nausea or infection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher concentrations of the compound have been associated with increased cytotoxicity and adverse effects, such as nausea and infection . The threshold effects observed in these studies indicate that careful dosage management is necessary to minimize toxic effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by the cytochrome P450 enzyme CYP1A2 . This enzyme catalyzes the oxidative demethylation of bendamustine to form this compound . The compound’s involvement in these metabolic pathways affects its overall pharmacokinetic profile and contributes to its therapeutic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is rapidly distributed following intravenous infusion, with a triphasic elimination pattern . The intermediate phase represents the effective half-life of this compound, while the terminal phase contributes minimally to its overall systemic exposure .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound’s ability to crosslink DNA and induce DNA damage response mechanisms is influenced by its localization within the cell nucleus . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further modulating its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-desmethyl Bendamustine involves the demethylation of bendamustine. This process is typically carried out using cytochrome P450 enzymes, specifically CYP1A2 . The reaction conditions include the presence of these enzymes and appropriate cofactors to facilitate the demethylation process.

Industrial Production Methods: Industrial production of N-desmethyl Bendamustine follows similar principles but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes and substrates to produce the compound efficiently. The reaction is monitored and controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-desmethyl Bendamustine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes, oxygen, and cofactors.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the specific reaction.

Major Products Formed: The primary products formed from these reactions include γ-hydroxybendamustine and other minor metabolites .

Comparison with Similar Compounds

Uniqueness: N-desmethyl Bendamustine is unique due to its specific formation pathway and its role as an active metabolite of bendamustine. Its ability to form DNA crosslinks and induce cell death makes it a valuable compound in cancer research and therapy .

Properties

IUPAC Name

4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZIKXXNXMYQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41515-13-3
Record name N-Desmethylbendamustine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041515133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYLBENDAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/542SRM4E31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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